Cas no 57235-50-4 (2-Amino-5-cyclopropyl-1,3,4-thiadiazole)

2-Amino-5-cyclopropyl-1,3,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 2-Amino-5-cyclopropyl-1,3,4-thiadiazole
- 2-amino-5-cyclopropyl-1,3,4-thiadiazol
- 5-Cyclopropyl-[1,3,4]thiadiazol-2-ylamin
- 5-cyclopropyl-[1,3,4]thiadiazol-2-ylamine
- 5-cyclopropyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-cyclopropyl-1,3,4-thiadiazole-2-ylamine
- 5-cyclopropyl-2-amino-1,3,4-thiadiazole
- 5-cyclopropyl-2-amino-thiadiazole
- A831352
- CS-D0372
- SY101130
- Z56899104
- HMS1409K03
- FT-0611167
- EN300-02438
- DTXSID90352040
- J-517445
- Enamine_005503
- SCHEMBL295263
- TS-01842
- 5-Cyclopropyl[1,3,4]thiadiazol-2-ylamine
- MFCD00051649
- CHEMBL5187718
- 57235-50-4
- BB 0219781
- BDBM50590144
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine, AldrichCPR
- AVLUMBXGKFNNAS-UHFFFAOYSA-N
- AKOS000269268
- DB-020468
- ALBB-001536
- STK346809
-
- MDL: MFCD00051649
- インチ: InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
- InChIKey: AVLUMBXGKFNNAS-UHFFFAOYSA-N
- ほほえんだ: C1CC1C2=NNC(=N)S2
- BRN: 124356
計算された属性
- せいみつぶんしりょう: 141.03600
- どういたいしつりょう: 141.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 80A^2
じっけんとくせい
- 密度みつど: 1.476
- ゆうかいてん: 214-216°C
- ふってん: 310.8°Cat760mmHg
- フラッシュポイント: 141.8°C
- 屈折率: 1.702
- すいようせい: Soluble in Methanol. Insoluble in water.
- あんていせい: Store in freezer at -20°C
- PSA: 80.04000
- LogP: 1.57890
2-Amino-5-cyclopropyl-1,3,4-thiadiazole セキュリティ情報
- 危険カテゴリコード: 25
- セキュリティの説明: S22; S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S22-S24/25
2-Amino-5-cyclopropyl-1,3,4-thiadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Amino-5-cyclopropyl-1,3,4-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-02438-2.5g |
5-cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 91% | 2.5g |
$146.0 | 2023-05-03 | |
Enamine | EN300-02438-5.0g |
5-cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 91% | 5g |
$245.0 | 2023-05-03 | |
OTAVAchemicals | 1169430-1G |
5-cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 95% | 1G |
$350 | 2023-06-25 | |
Ambeed | A521394-250mg |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 95% | 250mg |
$17.0 | 2025-03-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2801-5g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 95% | 5g |
¥654.0 | 2024-04-18 | |
Ambeed | A521394-1g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 95% | 1g |
$30.0 | 2025-03-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX547-1g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 95% | 1g |
426.0CNY | 2021-07-13 | |
Apollo Scientific | OR21319-1g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 98% | 1g |
£24.00 | 2025-03-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09769-5g |
5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-AMINE |
57235-50-4 | 95% | 5g |
$394 | 2023-09-07 | |
Ambeed | A521394-5g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 95% | 5g |
$99.0 | 2025-03-05 |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole 関連文献
-
Harun M. Patel,Pankaj Bari,Rajshekhar Karpoormath,Malleshappa Noolvi,Neeta Thapliyal,Sanjay Surana,Pritam Jain RSC Adv. 2015 5 56724
2-Amino-5-cyclopropyl-1,3,4-thiadiazoleに関する追加情報
Introduction to 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4)
2-Amino-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, which is well-documented for its role in the development of various therapeutic agents. The presence of both amino and cyclopropyl substituents in its molecular framework imparts distinct chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery.
The chemical structure of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4) consists of a five-membered ring containing sulfur and two nitrogen atoms, with an amino group at the 2-position and a cyclopropyl group at the 5-position. This arrangement not only contributes to its stability but also influences its interaction with biological targets. The compound’s solubility profile and metabolic behavior are critical factors that determine its suitability for further development into a pharmaceutical product.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their broad spectrum of biological activities. Studies have highlighted the potential of these compounds as antimicrobial agents, anti-inflammatory drugs, and even as precursors to more complex molecules with enhanced pharmacological properties. The 2-Amino-5-cyclopropyl-1,3,4-thiadiazole structure has been explored for its ability to modulate enzyme activity and interfere with pathogenic processes.
One of the most compelling aspects of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole is its versatility in chemical modification. Researchers have leveraged this scaffold to synthesize analogs with improved pharmacokinetic profiles or enhanced target specificity. For instance, modifications at the 3-position or introduction of additional functional groups have led to compounds with altered bioavailability and reduced toxicity. These findings underscore the importance of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole as a building block in medicinal chemistry.
The synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales.
From a pharmacological perspective, 2-Amino-5-cyclopropyl-1,3,4-thiadiazole has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological macromolecules such as enzymes and receptors has been investigated in detail. For example, derivatives of this compound have demonstrated inhibitory effects on certain kinases and proteases that are implicated in diseases such as cancer and inflammatory disorders.
The role of computational chemistry in studying 2-Amino-5-cyclopropyl-1,3,4-thiadiazole cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. These computational approaches have accelerated the drug discovery process by identifying promising candidates with minimal experimental screening.
In conclusion,2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4) represents a significant advancement in pharmaceutical research due to its structural complexity and biological potential. Ongoing studies continue to uncover new applications for this compound and its derivatives across various therapeutic areas. As research progresses,2-Amino-5-cyclopropyl-1,3,4-thiadiazole is expected to play an increasingly important role in the development of next-generation drugs.
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